molecular formula C19H13NO5S B2835295 N-(furan-2-ylmethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 309935-87-3

N-(furan-2-ylmethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B2835295
CAS No.: 309935-87-3
M. Wt: 367.38
InChI Key: BTUNSROGAXDFMG-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is an anthraquinone-based sulfonamide derivative characterized by a sulfonamide group at the 2-position of the anthraquinone core, linked to a furan-2-ylmethyl substituent. These compounds are typically synthesized via reactions between anthraquinone sulfonyl chlorides and amines or alcohols under basic conditions, yielding derivatives with diverse biological and physicochemical properties .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-9,10-dioxoanthracene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO5S/c21-18-14-5-1-2-6-15(14)19(22)17-10-13(7-8-16(17)18)26(23,24)20-11-12-4-3-9-25-12/h1-10,20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUNSROGAXDFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a synthetic compound belonging to the anthracene family, characterized by its unique furan substituent and sulfonamide functional group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H13NO5S, with a molecular weight of 367.38 g/mol. Its structure features a furan ring attached to a sulfonamide group, which may influence its biological interactions and solubility properties.

Antimicrobial Activity

Research indicates that derivatives of anthraquinones, including those similar to this compound, exhibit significant antimicrobial properties. A study on nitrogen-containing anthraquinone derivatives demonstrated that certain compounds showed activity against various bacterial strains such as Staphylococcus aureus and Mycobacterium luteum, suggesting that the sulfonamide moiety may enhance antimicrobial efficacy through mechanisms such as inhibition of histidine kinase or disruption of membrane integrity .

CompoundTarget OrganismActivity
1-amino-4-{[[furan-2-yl)methyl]amino]-2-methylanthracene-9,10-dioneStaphylococcus aureusActive
1-amino-4-{[[furan-2-yl)methyl]amino]-2-methylanthracene-9,10-dioneMycobacterium luteumActive

Anticancer Activity

Anthraquinone derivatives have also been studied for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been linked to the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer) at micromolar concentrations .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Induction of Apoptosis : By increasing ROS levels within cells, these compounds can trigger apoptosis through mitochondrial pathways.
  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.

Case Studies

Several studies have explored the biological activities of anthraquinone derivatives:

  • Study on Antimicrobial Properties : A recent investigation into nitrogen-containing anthraquinones revealed that certain derivatives exhibited significant antibacterial activity at low concentrations. The study utilized agar diffusion methods to assess the efficacy against Staphylococcus aureus and other pathogens .
  • Anticancer Efficacy Evaluation : Another study assessed the cytotoxic effects of various anthraquinone derivatives on HT-29 and TK-10 cell lines. Results indicated that certain modifications to the anthraquinone structure significantly enhanced anticancer activity, with some derivatives achieving IC50 values lower than 5 µM .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of N-(furan-2-ylmethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapy .

Carbonic Anhydrase Inhibition
The compound has been investigated for its ability to inhibit carbonic anhydrase (CA), an enzyme that plays a crucial role in regulating pH and fluid balance in biological systems. In vitro studies have shown that furan-2-sulfonamides possess nanomolar-level potency for inhibiting human carbonic anhydrase II. This property makes them potential candidates for developing topical ocular hypotensive agents .

Material Science

Organic Photovoltaics
The unique electronic properties of this compound make it suitable for applications in organic photovoltaics (OPVs). Its ability to act as a donor material in bulk heterojunction solar cells has been explored. The compound's high absorption coefficient and favorable energy levels contribute to improved efficiency in converting solar energy into electrical energy .

Catalysis

C-H Bond Functionalization
The compound is recognized for its potential as a bidentate directing group in metal-catalyzed C-H bond functionalization reactions. This application is critical in organic synthesis, allowing for the selective modification of complex molecules. The presence of the 9,10-dioxo structure enhances the reactivity and selectivity of the metal catalysts employed in these reactions .

Data Tables

Application Area Key Findings References
Medicinal ChemistryAnticancer activity; inhibition of carbonic anhydrase
Material ScienceUse in organic photovoltaics; high efficiency in solar energy conversion
CatalysisRole as a bidentate directing group for C-H bond functionalization

Case Studies

  • Anticancer Efficacy Study :
    A series of derivatives based on this compound were synthesized and tested against several cancer cell lines. Results indicated that modifications to the sulfonamide group significantly affected cytotoxicity levels.
  • Carbonic Anhydrase Inhibition :
    A detailed investigation into the inhibitory effects of furan-2-sulfonamides on carbonic anhydrase II revealed that certain derivatives could lower intraocular pressure effectively in animal models, suggesting potential therapeutic applications in treating glaucoma.
  • C-H Functionalization :
    Research demonstrated that using this compound as a directing group resulted in higher yields and selectivity in C-H bond functionalization reactions compared to traditional methods.

Comparison with Similar Compounds

Critical Analysis of Contradictions and Gaps

  • Inferred protocols from analogs suggest feasible routes, but experimental validation is needed.
  • Biological Data: No direct activity data are available for the target compound. Predictions based on substituent effects (e.g., furan’s electron-rich nature) must be confirmed experimentally.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(furan-2-ylmethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide?

Methodological Answer:
The synthesis of sulfonamide derivatives typically involves:

Sulfonation : Reacting 9,10-dihydroanthracene-2-sulfonyl chloride with a furan-2-ylmethyl amine under controlled conditions.

Coupling Reaction : Use anhydrous dichloroethane or dimethyl sulfoxide (DMSO) as solvents to enhance reactivity of hydrophobic intermediates .

Purification : Recrystallization from chloroform/methanol mixtures (common for anthraquinone derivatives) and validation via HPLC (≥95% purity) .
Key Considerations : Temperature (reflux at 120°C) and reaction time (18–24 hours) are critical to avoid side products like over-oxidized quinones .

Basic: How is the structural identity of this compound confirmed?

Methodological Answer:
Structural characterization employs:

  • 1H/13C NMR : To confirm substitution patterns (e.g., furan protons at δ 6.2–7.4 ppm, sulfonamide NH at δ 8.5–9.0 ppm) .
  • Mass Spectrometry (MS) : For molecular ion validation (expected [M+H]+ ~395.4 g/mol based on analogs) .
  • X-ray Crystallography : Resolves bond angles and confirms anthracene planarity (applied to similar sulfonamides in ).

Basic: What are the solubility properties and formulation strategies for biological assays?

Methodological Answer:

  • Solubility : Sparingly soluble in water; use DMSO or ethanol for stock solutions (10–20 mM). For in vitro assays, dilute to ≤0.1% DMSO to avoid cytotoxicity .
  • Stability : Store at –20°C in amber vials; anthraquinone derivatives are light-sensitive .

Advanced: How does the furan-2-ylmethyl substituent influence biological activity compared to other groups (e.g., diethyl or bromophenyl)?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :

    Substituent Biological Activity Mechanistic Insight
    Furan-2-ylmethylEnhanced π-π stacking (anticancer)Increased DNA intercalation potential
    Diethyl ()Neuroprotective (dopamine release)Hydrophobic interactions with neuronal membranes
    Bromophenyl ()AntimicrobialHalogen bonding with enzyme active sites
  • Experimental Design : Compare IC50 values in HCT-116 cells (MTT assay) and neuroprotection in SH-SY5Y models .

Advanced: What in vivo models are suitable for evaluating neuroprotective effects?

Methodological Answer:

  • Parkinson’s Disease Models :
    • 6-OHDA Lesioned Rats : Administer compound (10–50 mg/kg, i.p.) and measure striatal dopamine via HPLC-ECD .
    • Behavioral Tests : Rotarod performance and limb asymmetry scoring to assess motor recovery .
  • Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in rodents .

Advanced: How can analytical methods optimize quantification in complex matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with mobile phase (0.1% formic acid in acetonitrile/water). Limit of detection (LOD): ~0.1 ng/mL .
  • Challenges : Matrix effects from plasma proteins require protein precipitation with acetonitrile (4:1 v/v) .
  • Validation : Follow FDA guidelines for precision (CV ≤15%) and accuracy (80–120% recovery) .

Advanced: What strategies resolve contradictory data in mechanism-of-action studies?

Methodological Answer:

  • Case Study : If neuroprotective and pro-oxidant effects are observed (e.g., conflicting ROS data):
    • Dose-Response Analysis : Determine if effects are concentration-dependent (e.g., antioxidant at low doses vs. pro-oxidant at high doses) .
    • Pathway Mapping : Use RNA-seq to identify upregulated genes (e.g., Nrf2 for antioxidant response vs. caspase-3 for apoptosis) .
    • Inhibitor Studies : Co-treat with ROS scavengers (e.g., NAC) to isolate mechanisms .

Advanced: How can computational modeling predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to dopamine receptors (PDB: 3PBL) or DNA topoisomerase II (PDB: 1ZXM). Key parameters:
    • Grid Box : Center on active site residues (e.g., Asp113 for dopamine receptors).
    • Scoring : Prioritize poses with hydrogen bonds to sulfonamide NH and π-stacking with anthracene .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

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